molecular formula C11H15NO2 B8287280 6-(Methoxymethoxy)indan-5-amine

6-(Methoxymethoxy)indan-5-amine

Cat. No.: B8287280
M. Wt: 193.24 g/mol
InChI Key: SSXWMLOMZAHZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methoxymethoxy)indan-5-amine is a synthetic aminoindane derivative characterized by a bicyclic indan core structure. Its molecular formula is C${11}$H${15}$NO$3$, with a methoxymethoxy (-OCH$2$OCH$3$) substituent at position 6 and an amine (-NH$2$) group at position 5 of the indan ring.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

6-(methoxymethoxy)-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C11H15NO2/c1-13-7-14-11-6-9-4-2-3-8(9)5-10(11)12/h5-6H,2-4,7,12H2,1H3

InChI Key

SSXWMLOMZAHZAA-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C2CCCC2=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and pharmacological differences between 6-(Methoxymethoxy)indan-5-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Pharmacological Notes
This compound C${11}$H${15}$NO$_3$ 209.25 6-(methoxymethoxy), 5-NH$_2$ Limited data; hypothesized to interact with serotonin receptors
5-Methoxy-2-aminoindane (5-MeO-AI) C${10}$H${13}$NO 163.22 5-OCH$3$, 2-NH$2$ Acts as a serotonin receptor agonist; used in studies on neuropsychiatric disorders
5,6-Methylenedioxy-2-methylaminoindan (MDMAI) C${11}$H${13}$NO$_2$ 191.23 5,6-OCH$2$O, 2-NHCH$3$ Exhibits stimulant properties similar to MDMA but with reduced neurotoxicity
MMDA-2 C${11}$H${15}$NO$_3$ 209.25 6-OCH$3$, 5-CH$2$NH$_2$ (benzodioxol core) Psychedelic effects via 5-HT$_{2A}$ receptor activation
6-Methoxy-1H-indol-4-amine C${10}$H${11}$N$_2$O 177.21 6-OCH$3$, 4-NH$2$ (indole core) Explored for antitumor and anti-inflammatory activity
5-Methoxy-α-methyltryptamine C${12}$H${16}$N$_2$O 204.27 5-OCH$3$, α-CH$3$ (tryptamine core) Potent 5-HT$_{1A/2C}$ agonist; used in depression research

Key Structural Differences

  • Core Ring: this compound and its aminoindane analogs (e.g., 5-MeO-AI, MDMAI) share a bicyclic indan scaffold, whereas MMDA-2 and indole derivatives (e.g., 6-Methoxy-1H-indol-4-amine) feature benzodioxol or indole cores, respectively .
  • Substituent Positions : The methoxymethoxy group at position 6 in the target compound distinguishes it from 5-MeO-AI (methoxy at position 5) and MDMAI (methylenedioxy at positions 5,6). This substituent may enhance metabolic stability compared to simple methoxy groups .

Pharmacological Implications

  • Aminoindanes: Aminoindanes like MDMAI and 5-MeO-AI exhibit reduced neurotoxicity compared to amphetamines while retaining affinity for monoamine transporters. The methoxymethoxy group in this compound could further modulate receptor selectivity .
  • Benzodioxol and Indole Derivatives : MMDA-2 and indole-based compounds primarily target serotonin receptors, suggesting that the target compound may share similar mechanisms but with altered potency due to structural differences .

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